molecular formula C14H17N3 B1344176 6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine CAS No. 303021-31-0

6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine

Cat. No.: B1344176
CAS No.: 303021-31-0
M. Wt: 227.3 g/mol
InChI Key: PYAKDZTUKYUQDQ-UHFFFAOYSA-N
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Description

6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine is a heterocyclic compound with a unique structure that has garnered interest in various fields of scientific research. Its molecular formula is C₁₄H₁₇N₃, and it has a molecular weight of 227.31 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with a suitable imidazole derivative, followed by cyclization to form the hexahydroimidazoazepine ring system. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the cyclization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its interactions with specific molecular targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine: Unique due to its specific ring structure and benzyl substitution.

    1-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine: Similar structure but with different substitution patterns.

    6-Phenyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine: Similar ring system but with a phenyl group instead of a benzyl group.

Uniqueness

This compound is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-benzyl-4,5,7,8-tetrahydro-1H-imidazo[4,5-d]azepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-2-4-12(5-3-1)10-17-8-6-13-14(7-9-17)16-11-15-13/h1-5,11H,6-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYAKDZTUKYUQDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC2=C1NC=N2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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